7-羟基-4-异丙基-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

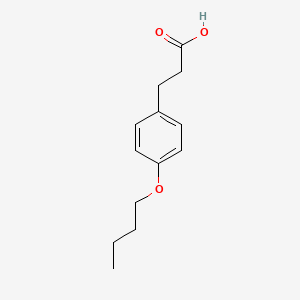

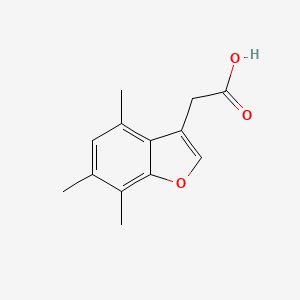

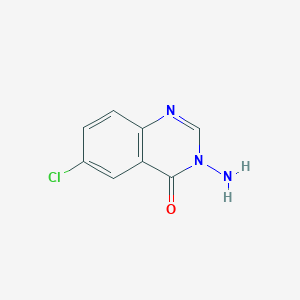

7-Hydroxy-4-isopropyl-chromen-2-one is a derivative of coumarin, a large class of compounds with the core structure of 1,2-benzopyranone . Coumarins are widely found in various natural plants and microbial metabolites . They have unique stability and strong fluorescence due to their α,β-unsaturated lipid structure, making them valuable in fluorescent probes, dyes, and optical materials . Many coumarin derivatives, including 7-hydroxy-4-isopropyl-chromen-2-one, have been found to exhibit good biological activities .

Synthesis Analysis

The synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one is based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . The compound 7-hydroxy-4-isopropyl-chromen-2-one was synthesized with a yield of 83% .

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-4-isopropyl-chromen-2-one was determined using DFT calculations at the B3LYP/6-31G** using TURBOMOLE with crystallographic coordinates as the starting geometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one were analyzed in detail . The compound was synthesized by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-4-isopropyl-chromen-2-one were analyzed using various techniques . The melting point of the compound was found to be between 138–140°C .

科学研究应用

Biomedical Research: Anticancer Properties

7-Hydroxy-4-isopropyl-chromen-2-one, as a derivative of coumarin, has been studied for its potential anticancer properties. Coumarin derivatives are known to inhibit the proliferation and metastasis of various cancer cells. For instance, Novobiocin, a coumarin antibiotic, can inhibit DNA gyrase, which is essential for cancer cell replication . This compound’s structure may allow it to serve as a scaffold for developing new anticancer agents.

Pharmaceuticals: Antibacterial and Antioxidant Drug Development

This compound is being explored for its antibacterial and antioxidant capabilities. Research indicates that certain coumarin derivatives can effectively inhibit bacterial growth and exhibit antioxidant properties, which are valuable in the development of new pharmaceuticals . The isopropyl group attached to the coumarin core could enhance these properties, leading to more potent drugs.

Fluorescent Probes and Dyes

The α,β-unsaturated lipid structure of coumarins leads to strong fluorescence, making them useful in the development of fluorescent probes and dyes . 7-Hydroxy-4-isopropyl-chromen-2-one could be utilized in creating new materials for biological imaging, aiding in the visualization of cellular processes.

Optical Materials: Photosensitizers and Laser Dyes

Coumarin derivatives are also applied in optical materials due to their ability to act as photosensitizers and laser dyes . The unique electronic structure of 7-Hydroxy-4-isopropyl-chromen-2-one might be harnessed to develop advanced materials for photodynamic therapy or laser technologies.

Food and Cosmetic Additives

The safety profile and stability of coumarin derivatives make them suitable as additives in food, perfumes, and cosmetics . 7-Hydroxy-4-isopropyl-chromen-2-one could be synthesized to serve as a novel additive, providing fragrance or stability to various consumer products.

Agriculture: Pesticidal Preparations

Research into coumarin derivatives includes their use in pesticidal preparations. Their biological activity against a range of pests makes them candidates for safer, more effective pesticides . The isopropyl variant, in particular, could be tailored for specific agricultural needs.

未来方向

The future directions for the research and application of 7-Hydroxy-4-isopropyl-chromen-2-one are promising. The compound has good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

作用机制

Target of Action

7-Hydroxy-4-isopropyl-chromen-2-one, also known as 7-hydroxy-4-propan-2-ylchromen-2-one, is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants and microbial metabolites . Many coumarin derivatives have been found to exhibit good biological activities . .

Mode of Action

Many coumarin derivatives have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities . The α,β-unsaturated lipid structure in coumarin leads to strong fluorescence of their derivatives .

Biochemical Pathways

Coumarin derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Many coumarin derivatives have been found to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .

属性

IUPAC Name |

7-hydroxy-4-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNGNXYGLIIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420642 |

Source

|

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-isopropyl-chromen-2-one | |

CAS RN |

23251-28-7 |

Source

|

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)